pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone
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Overview
Description
Pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone is a complex organic compound that features a combination of pyridine, oxadiazole, and piperidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-pyridin-2-yl-1,2,4-oxadiazole-5-methanol in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone
- Pyridin-4-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone
Uniqueness
Pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of pyridine, oxadiazole, and piperidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
pyridin-3-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18(14-5-3-8-20-11-14)15-6-4-10-24(12-15)13-17-22-19(23-26-17)16-7-1-2-9-21-16/h1-3,5,7-9,11,15H,4,6,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHGQQUMGHUGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CC=N3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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